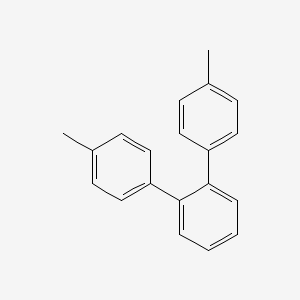

1,2-bis(4-methylphenyl)benzene

Beschreibung

1,2-Bis(4-methylphenyl)benzene (C₂₀H₁₈) is a polyaromatic hydrocarbon featuring a central benzene ring with two 4-methylphenyl (p-tolyl) groups attached at the 1- and 2-positions. This compound is structurally analogous to stilbene derivatives but differs in its central aromatic core, which influences its electronic properties, steric effects, and reactivity. These analogs vary in their bridging groups (ethane, ethene, or ethanedione) and substituents, leading to distinct physicochemical properties and applications in catalysis, photochemistry, and materials science .

Eigenschaften

CAS-Nummer |

64586-14-7 |

|---|---|

Molekularformel |

C20H18 |

Molekulargewicht |

258.4 g/mol |

IUPAC-Name |

1,2-bis(4-methylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-15-7-11-17(12-8-15)19-5-3-4-6-20(19)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |

InChI-Schlüssel |

YWBQRFZBFNEBRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- typically involves the coupling of benzene derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated terphenyls, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism by which 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to engage in π-π stacking interactions with other aromatic compounds. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes and alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Conjugation : The ethene bridge in (Z)-1,2-bis(4-methylphenyl)ethene enables extended π-conjugation, enhancing fluorescence properties compared to the ethane-bridged analog .

- Thermal Stability : 4,4'-Dimethylbenzil’s ketone groups contribute to higher thermal stability (mp 102–104°C), making it suitable for high-temperature applications like polymerization .

Photophysical Properties

- Fluorescence : Stilbene analogs like (Z)-1,2-bis(4-methylphenyl)ethene exhibit aggregation-induced emission (AIE), useful in organic LEDs. The methyl groups enhance solubility while maintaining fluorescence intensity .

- UV-Vis Absorption : 4,4'-Dimethylbenzil shows strong absorption in the UV range (λₐᵦₛ ~ 300 nm), attributed to n→π* transitions in the diketone moiety, making it a photoinitiator for UV-curable resins .

Computational and Theoretical Insights

- Molecular Docking : Quantum mechanical studies on benzil derivatives (e.g., 4,4'-dimethylbenzil) reveal intramolecular charge transfer (ICT) effects, influencing their binding affinity in biological systems .

- QSAR Predictions : Substituent effects (e.g., methyl vs. bromo groups) correlate with lipophilicity (logP) and bioavailability, critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.